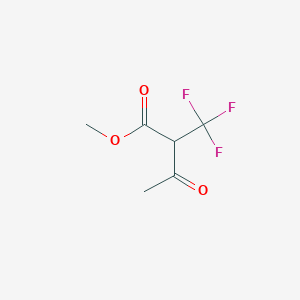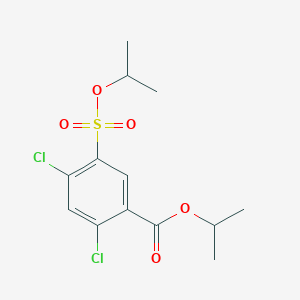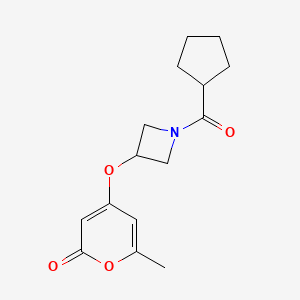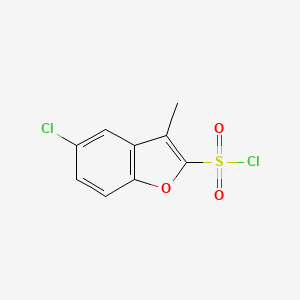![molecular formula C9H6Cl2N2S3 B2693147 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol CAS No. 210285-94-2](/img/structure/B2693147.png)
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol, also known as Dazomet, is a synthetic organic compound that belongs to the class of thiadiazole derivatives. It is widely used as a soil sterilant and fungicide in agriculture and horticulture. Dazomet has been extensively studied for its various applications in scientific research, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol involves the release of toxic gases, such as nitrogen oxides and sulfur dioxide, upon contact with moisture in the soil. These gases react with cellular components of microorganisms, leading to their death. 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol also inhibits the growth of fungi by interfering with their metabolic processes.
Biochemical and Physiological Effects:
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in microorganisms, leading to their death. 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol has also been shown to affect the activity of various enzymes involved in the metabolism of microorganisms. In plants, 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol has been shown to affect the growth and development of roots and shoots, leading to increased crop yields.
实验室实验的优点和局限性
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol has several advantages for lab experiments, including its high efficacy, low cost, and ease of use. However, it also has some limitations, such as its potential toxicity to humans and animals, and its potential impact on the environment. Proper safety precautions should be taken when handling 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol in the laboratory.
未来方向
There are several future directions for research on 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol. One area of interest is the development of new formulations and delivery methods for 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol to improve its efficacy and reduce its potential impact on the environment. Another area of interest is the study of the impact of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol on soil microbial communities and the potential for soil restoration. Additionally, the potential use of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol in the treatment of various diseases, such as cancer and viral infections, is an area of active research.
Conclusion:
In conclusion, 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol is a synthetic organic compound that has various applications in scientific research, including its use as a soil sterilant and fungicide. It has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for research on 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol, including the development of new formulations and delivery methods, the study of its impact on soil microbial communities, and its potential use in the treatment of diseases.
合成方法
The synthesis of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol involves the reaction of 2,6-dichlorobenzyl chloride with sodium thiocyanate to form 5-(2,6-dichlorobenzyl)thio-1,3,4-thiadiazole-2-thiol, which is then treated with sodium hydroxide to yield 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol. The synthesis method has been optimized to increase the yield and purity of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol, making it a cost-effective and efficient process for large-scale production.
科学研究应用
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol has been extensively studied for its various applications in scientific research. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it useful for the treatment of various diseases. 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol has also been used as a tool to study the microbial ecology of soil and the impact of soil sterilization on plant growth.
属性
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S3/c10-6-2-1-3-7(11)5(6)4-15-9-13-12-8(14)16-9/h1-3H,4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJIYFUJPCLRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NNC(=S)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate](/img/structure/B2693064.png)
![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)




![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2693072.png)

![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)


![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2693081.png)
![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2693084.png)
